BenchChemオンラインストアへようこそ!

Xanthomicrol

hMAO-A inhibition neurodegeneration selectivity

For research programs requiring selective target engagement, Xanthomicrol (5,4′-dihydroxy-6,7,8-trimethoxyflavone) is the definitive compound of choice. Unlike generic flavones such as luteolin or apigenin, its unique 6,7,8-trimethoxy A-ring pattern confers preferential cytotoxicity toward malignant cells over normal cells, a selectivity not achievable with standard chemotherapeutics like doxorubicin. It is the superior tool for hMAO-A inhibition studies, demonstrating cleaner isoform selectivity than salvigenin. Procure Xanthomicrol directly to guarantee the specific pharmacological profile validated in gastric adenocarcinoma and breast cancer (IC50 50–100 μM) models.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 16545-23-6
Cat. No. B191054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthomicrol
CAS16545-23-6
Synonyms8-Methoxycirsimaritin;  Xanthomicrol
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)OC
InChIInChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-4-6-10(19)7-5-9)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3
InChIKeySAMBWAJRKKEEOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthomicrol (CAS 16545-23-6): A Polymethoxyflavone with Differentiated Selectivity and Bioactivity Profiles for Anti-Cancer and Anti-Inflammatory Research


Xanthomicrol (5,4′-dihydroxy-6,7,8-trimethoxyflavone) is a naturally occurring polymethoxylated flavonoid aglycone first structurally characterized in 1965 and subsequently identified as the principal cytotoxic constituent of Dracocephalum kotschyii, an Iranian ethnobotanical remedy for cancer [1]. Unlike common hydroxyflavones such as luteolin or apigenin, xanthomicrol possesses a unique triple-methoxylation pattern at positions 6, 7, and 8 of the A-ring, a structural feature that confers distinct pharmacological selectivity and target engagement properties compared to both less-methoxylated flavones and alternative polymethoxyflavone comparators [2]. The compound has been isolated from diverse botanical sources including Sideritis species, Baccharis densiflora, and Gardenia lucida gum resin, and is recognized as a major colonic metabolite of dietary 5-demethyltangeretin, with demonstrated tissue accumulation exceeding that of the parent compound by 3.1-fold in murine models [3][4].

Why Xanthomicrol (CAS 16545-23-6) Cannot Be Substituted by Generic Flavonoids: Structural and Selectivity Rationale


The pharmacological profile of xanthomicrol is intrinsically linked to its unique 6,7,8-trimethoxy A-ring substitution pattern, which cannot be replicated by simpler hydroxyflavones (e.g., luteolin, apigenin) or alternative polymethoxyflavones (e.g., calycopterin, sideritoflavone). A direct structure-activity relationship study of eight flavonoid aglycones isolated from Dracocephalum kotschyii demonstrated that hydroxyflavones exhibited comparable antiproliferative activity against both malignant and normal cells, whereas methoxylated hydroxyflavones—including xanthomicrol, cirsimaritin, penduletin, and calycopterin—showed preferential activity against tumor cells, a selectivity profile that cannot be achieved through generic flavonoid substitution [1]. Furthermore, xanthomicrol displays a distinctive selectivity index for human monoamine oxidase-A (hMAO-A) inhibition relative to hMAO-B that differs fundamentally from its closest structural analog salvigenin (5-hydroxy-6,7,4′-trimethoxyflavone), which is the most potent hMAO-A inhibitor but lacks the selectivity profile of xanthomicrol [2]. In breast cancer models, xanthomicrol exhibits an intermediate cytotoxic range (IC50 50–100 μM) that distinguishes it from both the non-toxic 8-methoxycirsilineol and the highly toxic sideritoflavone (single-digit μM IC50), providing a specific activity window that cannot be approximated by either analog [3]. Generic substitution with uncharacterized or non-identical flavonoid sources therefore risks both altered selectivity toward malignant versus normal cells and unpredictable target engagement across MAO isoforms.

Xanthomicrol (CAS 16545-23-6): Head-to-Head and Comparative Evidence Matrix for Differentiated Procurement Decisions


Selectivity Index in Human Monoamine Oxidase-A (hMAO-A) Inhibition Compared to Salvigenin

In a comparative study of flavonoids from Sideritis species using recombinant human MAO isoenzymes, xanthomicrol (1) was identified as the most selective hMAO-A inhibitor among the compounds tested, whereas salvigenin (4) was the most potent hMAO-A inhibitor [1]. The selectivity of xanthomicrol for hMAO-A over hMAO-B was determined to be higher than that of salvigenin, making xanthomicrol the preferred candidate for studies requiring isoform-selective MAO-A inhibition without significant hMAO-B cross-reactivity [1].

hMAO-A inhibition neurodegeneration selectivity

Preferential Cytotoxicity Toward Malignant Cells Versus Normal Cells Compared to Doxorubicin

A comparative study evaluating xanthomicrol against a panel of malignant and normal cell lines demonstrated that the cytotoxic effects of xanthomicrol were more selective toward malignant cells than the standard chemotherapeutic agent doxorubicin [1]. The leaf extract of Dracocephalum kotschyii, from which xanthomicrol was identified as the active principal, showed greater preferential cytotoxic effect than both the seed extract of Peganum harmala and the combined ethno-medical remedy Spinal-Z across all cell lines tested [1].

anticancer selectivity tumor specificity cytotoxicity

Antioxidant Activity Measured by DPPH Radical Scavenging and Ferric Reducing Capacity Relative to Ascorbic Acid

In a study of polymethoxyflavones isolated from Gardenia lucida gum resin, xanthomicrol (compound 8) exhibited potent antioxidant activity as measured by DPPH radical scavenging (85.86 ± 1.3% scavenging) and ferric reducing ability (53.60 ± 2.0 FSE) with an additional reducing potential measurement of 1.07 ± 0.01, evaluated against ascorbic acid as the reference standard [1]. The compound ranked among the most effective antioxidants in the panel of seven characterized polymethoxyflavones, though other compounds in the series (notably Gardenin B) showed superior nitric oxide inhibitory activity (IC50 10.59 ± 0.4 μg/mL) [1].

antioxidant DPPH assay FRAP assay

Cytotoxic IC50 Range in Breast Cancer Cell Lines Compared to Structural Analogs 8-Methoxycirsilineol and Sideritoflavone

In a comparative toxicity study using human breast cancer cell lines (MCF-7, HCC1937, JIMT-1) and the normal-like breast cell line MCF-10A, dose-response experiments revealed distinct cytotoxicity ranges for three structurally related methoxyflavones isolated from Baccharis densiflora [1]. 8-Methoxycirsilineol was non-toxic at concentrations below 100 μM, xanthomicrol exhibited an IC50 between 50 and 100 μM across all tested cell lines, and sideritoflavone demonstrated high toxicity with single-digit μM IC50 values [1].

breast cancer IC50 methoxyflavone

Antiproliferative Activity Against Leukemia Cell Lines Compared to Harmine

Xanthomicrol has demonstrated anti-tumor activity with IC50 values of 0.88 μg/mL in HL60 (human promyelocytic leukemia) cells and 1.69 μg/mL in K562 (human chronic myelogenous leukemia) cells, as determined by MTT cytotoxicity assays [1]. In the context of the Dracocephalum kotschyii leaf extract from which xanthomicrol was identified as the primary active cytotoxic principle, harmine—the β-carboline alkaloid from the Peganum harmala seed component of the Spinal-Z ethno-medical formulation—also exhibited cytotoxicity against HL60 and K562 cell lines, partially explaining the overall cytotoxic effect of the combination remedy [1].

leukemia HL60 K562 IC50

Downregulation of iNOS and COX-2 in LPS-Stimulated Macrophages Compared to Parent Compound 5-Demethyltangeretin

In a physiologically relevant model of colonic metabolism, xanthomicrol was identified as the major colonic metabolite of orally administered 5-demethyltangeretin (5DT) in CD-1 mice, with colonic levels of xanthomicrol approximately 3.1-fold higher than those of the parent 5DT compound [1]. In LPS-stimulated RAW 264.7 macrophages, xanthomicrol produced significant inhibitory effects on nitric oxide and PGE2 production, and Western blot and real-time PCR analyses demonstrated that xanthomicrol greatly decreased both the protein and mRNA levels of iNOS, as well as the protein level of COX-2 [1]. Additionally, xanthomicrol reduced production of the pro-inflammatory cytokine IL-1β and induced expression of the antioxidant enzyme HO-1 [1].

anti-inflammatory iNOS COX-2 metabolite

Recommended Research Applications for Xanthomicrol (CAS 16545-23-6) Based on Quantified Comparative Performance Data


Selective Human MAO-A Inhibition Studies for Neurodegenerative Disease and Psychiatric Disorder Models

Xanthomicrol is the preferred compound for research applications requiring selective inhibition of human monoamine oxidase-A (hMAO-A) with minimal off-target hMAO-B activity. In a direct comparative analysis of Sideritis flavonoids, xanthomicrol demonstrated superior selectivity for hMAO-A over hMAO-B compared to salvigenin, the most potent hMAO-A inhibitor in the panel [1]. This selectivity profile is particularly relevant for Parkinson's disease, Alzheimer's disease, depression, and anxiety models where isoform-specific MAO modulation is critical [1]. Researchers should select xanthomicrol over salvigenin or other less-selective flavonoids when experimental design requires clean hMAO-A target engagement without confounding hMAO-B inhibition.

Selective Anti-Cancer Research Requiring Differential Toxicity Toward Malignant Versus Normal Cells

Xanthomicrol is indicated for anticancer screening programs where selectivity toward malignant cells over normal cells is a primary screening criterion. The compound has demonstrated superior malignant-cell selectivity compared to the standard chemotherapeutic agent doxorubicin in head-to-head testing across a panel of human cancer cell lines [1]. Additionally, in a focused study of gastric adenocarcinoma, xanthomicrol showed selective growth inhibition of this specific tumor type, in contrast to calycopterin which selectively targeted acute promyelocytic leukemia and colon carcinoma cells . For researchers developing targeted anticancer agents with reduced normal-tissue toxicity profiles, xanthomicrol provides a validated starting point with documented selectivity advantages over conventional cytotoxic agents.

Colonic Inflammation and Gut Barrier Function Studies Leveraging Superior In Vivo Tissue Accumulation

Xanthomicrol should be procured directly for colonic inflammation research rather than relying on metabolic conversion from 5-demethyltangeretin. In vivo studies in CD-1 mice demonstrated that xanthomicrol accumulates in colonic tissue at concentrations 3.1-fold higher than the parent compound 5DT following oral administration of a 5DT-supplemented diet [1]. In LPS-stimulated RAW 264.7 macrophages, xanthomicrol significantly downregulated iNOS protein/mRNA and COX-2 protein levels, reduced IL-1β production, and induced the antioxidant enzyme HO-1 [1]. This evidence supports the direct use of xanthomicrol for studies of inflammatory bowel disease, colitis-associated carcinogenesis, and dietary flavonoid-mediated gut health, bypassing the inefficiency of relying on in vivo metabolic conversion.

Breast Cancer Mechanistic Studies Requiring Moderate Cytotoxicity Without Extreme Potency

Xanthomicrol provides a unique intermediate-potency tool compound for breast cancer cell line research, distinct from both non-toxic and highly toxic structural analogs. In direct comparative testing across MCF-7, HCC1937, and JIMT-1 breast cancer cell lines, xanthomicrol exhibited an IC50 range of 50–100 μM, whereas 8-methoxycirsilineol was non-toxic below 100 μM and sideritoflavone displayed single-digit μM IC50 values [1]. This intermediate window makes xanthomicrol particularly suitable for studies of cancer stem cell subpopulations, cell cycle regulation, and DNA damage response pathways where the extreme cytotoxicity of sideritoflavone may mask subtle mechanistic readouts or induce confounding stress responses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthomicrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.